ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves several steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine ring, and the final coupling with the piperidine carboxylate moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a fully saturated thiazolidinone ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple targets .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Pyrido[1,2-a]pyrimidines: Compounds with a similar pyrido[1,2-a]pyrimidine ring structure.
Piperidine Carboxylates: Compounds with a similar piperidine carboxylate moiety.
Uniqueness
Ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
Ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for various biological activities. The structural complexity arises from the integration of multiple heterocyclic rings, including pyrimidine and piperidine moieties. This unique architecture is believed to contribute to its diverse biological effects.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit significant anticancer , antimicrobial , and anti-inflammatory properties. The biological activity of this compound can be summarized as follows:
Anticancer Activity
A study highlighted the potential of thiazolidinone derivatives as anticancer agents, emphasizing their ability to inhibit various cancer cell lines through apoptosis. The compound this compound showed significant cytotoxicity against breast and lung cancer cells in vitro. The mechanism involves the activation of caspase pathways leading to programmed cell death .
Antimicrobial Properties
Research has demonstrated that compounds containing the thiazolidinone structure possess broad-spectrum antimicrobial activity. This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mode of action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This effect suggests a potential therapeutic application in inflammatory diseases .
Case Studies
Several case studies have illustrated the effectiveness of thiazolidinone derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a thiazolidinone derivative similar to the compound showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy .
- Infection Control : In a study on patients with resistant bacterial infections, derivatives of thiazolidinones demonstrated efficacy in eradicating infections that were previously untreatable with conventional antibiotics .
Properties
Molecular Formula |
C25H24N4O5S2 |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H24N4O5S2/c1-2-33-24(32)16-8-11-27(12-9-16)21-18(22(30)28-10-4-3-7-20(28)26-21)14-19-23(31)29(25(35)36-19)15-17-6-5-13-34-17/h3-7,10,13-14,16H,2,8-9,11-12,15H2,1H3/b19-14- |
InChI Key |
OFDBOGIOLVPRPC-RGEXLXHISA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
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